2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide
Description
2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a trifluoroethoxy group, and a pyridinyl group, making it a valuable molecule in various scientific research fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c16-12-3-1-11(2-4-12)7-8-25(22,23)21-13-5-6-14(20-9-13)24-10-15(17,18)19/h1-9,21H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFSLGIPOCHESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NC2=CN=C(C=C2)OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridinyl and chlorophenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, trifluoroethanol, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds with desired properties.
Biology
Biologically, 2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide is studied for its potential biological activities . Research indicates that it may interact with specific biomolecules, influencing various biological pathways. Its unique structure may enhance its binding affinity to certain targets, making it a candidate for further investigation in biological assays.
Medicine
The compound is being investigated for its therapeutic properties , particularly as a lead compound in drug development. Preliminary studies suggest that it may exhibit activity against certain diseases by modulating enzyme or receptor activity. Such properties make it a promising candidate for further pharmacological studies aimed at developing novel therapeutics.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes . Its unique chemical properties can lead to innovations in material science and chemical engineering.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Formation of Intermediates : The process begins with the preparation of the pyridinyl and chlorophenyl intermediates.
- Coupling Reactions : These intermediates are coupled under specific reaction conditions using reagents such as sulfonyl chlorides and trifluoroethanol.
- Catalysts : Various catalysts may be employed to facilitate these coupling reactions.
Industrial Production Methods
For industrial-scale production, optimized reaction conditions are essential to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often used to isolate the final product efficiently.
Types of Reactions
The compound undergoes several types of chemical reactions:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Removing functional groups or reducing double bonds.
- Substitution : Replacing one functional group with another using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Reagents commonly used include:
- Oxidizing Agents : Potassium permanganate.
- Reducing Agents : Lithium aluminum hydride.
- Nucleophiles and Electrophiles : For substitution reactions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Biological Activity | Demonstrated potential anti-inflammatory effects through modulation of cytokine production. |
| Study 2 | Drug Development | Identified as a lead compound for targeting specific cancer cell lines with significant efficacy. |
| Study 3 | Material Science | Utilized in developing advanced polymer composites due to its thermal stability and chemical resistance. |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide: shares similarities with other sulfonamide derivatives and compounds containing chlorophenyl and trifluoroethoxy groups.
[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid: Another compound with a trifluoroethoxy group and pyridinyl structure.
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol: A compound with a chlorophenyl and pyridinyl structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . Its structure features a 4-chlorophenyl group, a trifluoroethoxy substituent on a pyridine ring, and a sulfonamide functional group which is often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as an antiproliferative agent , enzyme inhibitor , and its interactions with proteins.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation.
- Case Study : A study evaluating related compounds found that modifications to the sulfonamide moiety can enhance antiproliferative activity against breast and colon cancer cell lines .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 |
| Compound B | HCT116 (Colon Cancer) | 8.9 |
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit various enzymes. In particular, this compound has shown promise as an inhibitor of:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Associated with the treatment of urinary tract infections.
Inhibitory assays revealed that the compound exhibits competitive inhibition against AChE with a Ki value significantly lower than that of standard inhibitors .
| Enzyme | Inhibition Type | Ki (µM) |
|---|---|---|
| AChE | Competitive | 0.45 |
| Urease | Non-competitive | 1.20 |
Protein Binding Interactions
Docking studies have demonstrated that this compound binds effectively to bovine serum albumin (BSA), suggesting its potential for effective bioavailability in vivo. The binding interactions are primarily attributed to hydrophobic interactions and hydrogen bonding facilitated by the trifluoroethoxy group .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : By binding to active sites on target enzymes, thus preventing substrate access.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
